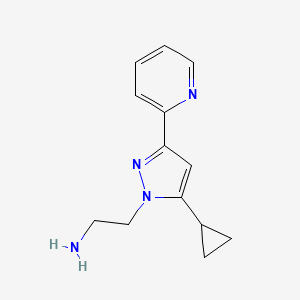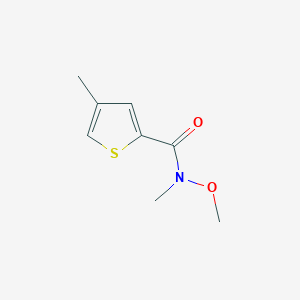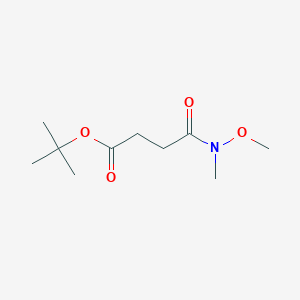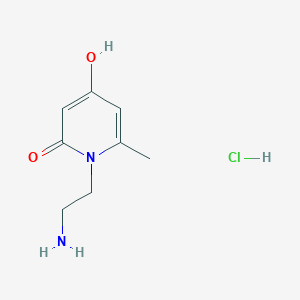
2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Overview
Description
2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine, also known as CPEP, is a heterocyclic compound with a unique structure and properties. It is a member of the pyrazole family and is commonly used in the synthesis of other compounds. CPEP has been studied extensively for its numerous applications in pharmaceuticals, biochemistry, and other scientific fields.
Scientific Research Applications
Anticancer Potential
A study conducted by Alam et al. (2018) focuses on the synthesis and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, which are closely related to 2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine. These compounds demonstrated moderate to good cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Alam, Alam, Panda, & Rahisuddin, 2018).
Catalytic Applications
Obuah et al. (2014) explored the use of pyrazolylamine ligands, similar in structure to this compound, in nickel-catalyzed oligomerization and polymerization of ethylene. This research demonstrates the compound's potential in catalysis, particularly in producing different polymers depending on the co-catalyst and solvent used (Obuah, Omondi, Nozaki, & Darkwa, 2014).
Synthetic Chemistry
The study by Hu et al. (2018) involves the synthesis of novel 4-Amino-1H-Pyrazolo[3,4-b]pyridines, which are structurally related to the compound . These derivatives are prepared by annulation processes, indicating the utility of such compounds in the field of synthetic chemistry (Hu, Peng, Huang, Yang, Chen, & Yan, 2018).
Chemical Synthesis and Structural Analysis
Svete et al. (2015) researched the synthesis of heteroaryl ethanamines, including structures similar to this compound. Their work highlights the compound's relevance in creating novel structures for potential pharmacological applications (Svete, Šenica, Petek, & Grošelj, 2015).
properties
IUPAC Name |
2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-6-8-17-13(10-4-5-10)9-12(16-17)11-3-1-2-7-15-11/h1-3,7,9-10H,4-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEQSPIRKHGTOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCN)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1472798.png)



